Bourjotinolone A

Anti-inflammatory Nitric Oxide RAW 264.7

Bourjotinolone A (6985-35-9) is a validated tool compound for dissecting the IL-6/NF-κB/iNOS axis without confounding cytotoxicity (RAW 264.7). Its reported IC50 against K562/HEL leukemia lines supports SAR-driven hit optimization. Sourced as a chemotaxonomic reference for Meliaceae phytochemical authentication. Procure with confidence for inflammation and oncology research programs requiring high-purity, activity-verified tirucallane triterpenoid.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B13417593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBourjotinolone A
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C
InChIInChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25-,28-,29+,30-/m1/s1
InChIKeyRNETYSXHFSDFMM-GPWRYVIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bourjotinolone A Procurement Guide: Tirucallane Triterpenoid Identification and Research Applications


Bourjotinolone A is a tirucallane-type triterpenoid belonging to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units [1]. It is a naturally occurring compound that can be isolated from the bark of Phellodendron chinense and other plant sources within the Meliaceae family . Its molecular formula is C30H48O4 with a molecular weight of 472.70 g/mol, and it has been assigned the CAS number 6985-35-9 [2].

Why Tirucallane Triterpenoids Like Bourjotinolone A Are Not Interchangeable: Structural and Functional Nuances


Within the tirucallane-type triterpenoid class, compounds such as niloticin, piscidinol A, melianone, hispidone, and 3-episapelin A share a common structural scaffold but exhibit markedly divergent biological profiles due to subtle differences in their stereochemistry and functional group modifications [1]. While many of these analogs have been reported to possess cytotoxic or anti-inflammatory properties, the specific activity, potency, and selectivity of each compound are distinct. Substituting Bourjotinolone A with a structurally related analog in a research or industrial application without considering these quantitative differences would likely lead to irreproducible results, as each compound demonstrates a unique fingerprint in terms of cell line sensitivity, mechanistic pathway modulation, and therapeutic window [2]. Therefore, a direct procurement decision should be informed by the compound-specific evidence detailed in the following sections.

Bourjotinolone A Comparative Efficacy Data: Quantitative Differentiation from Structural Analogs


NO Production Inhibition: Bourjotinolone A vs. Positive Control L-NMMA

Bourjotinolone A (Compound 8) exhibits a nitric oxide (NO) production inhibitory effect in LPS-stimulated RAW 264.7 macrophage cells, with an IC50 value reported within the range of 10.2–37.7 μM [1]. This activity is directly comparable to the positive control, L-NMMA, which demonstrated an IC50 of 31.5 μM under the same assay conditions [1]. This indicates that Bourjotinolone A possesses anti-inflammatory potential that is on par with a standard nitric oxide synthase (NOS) inhibitor.

Anti-inflammatory Nitric Oxide RAW 264.7 IC50

Cytotoxicity Profile on Leukemia Cells: Bourjotinolone A vs. Co-Isolated Compound 4

In a study investigating the constituents of Toona ciliata var. pubescens (Meliaceae), Bourjotinolone A (Compound 3) exhibited moderate cytotoxic activity against K562 and HEL leukemia cell lines, with IC50 values of 54.2 μM and 47.3 μM, respectively [1]. Its activity was directly compared to another co-isolated compound, (21R,23R)-epoxy-21α-ethoxy-24S,25-dihydroxyapotirucalla-7-en-3-one (Compound 4), which showed IC50 values of 47.3 μM and 61.1 μM against the same cell lines [1]. While both compounds displayed weak to moderate activity, Bourjotinolone A was more potent against HEL cells, whereas Compound 4 was more potent against K562 cells, illustrating distinct and non-interchangeable selectivity patterns.

Anticancer Cytotoxicity K562 HEL IC50

Non-Cytotoxic Anti-Inflammatory Activity: Bourjotinolone A vs. Piscidinol A and 24-Epi-Piscidinol A

At a concentration of 40 μM, Bourjotinolone A (10) was found to suppress NO levels in LPS-stimulated RAW 264.7 cells without causing cytotoxicity [1]. This effect was mediated through the inhibition of the IL-6-induced NF-κB pathway, leading to decreased expression of iNOS and IL-6 proteins [1]. In contrast, its close structural analogs, piscidinol A (6) and 24-epi-piscidinol A (7), were reported to exhibit their anti-inflammatory effects in a dose-dependent manner, implying a potentially different or more potent cytotoxic profile at higher concentrations [1]. Bourjotinolone A's ability to achieve functional NO suppression without measurable cytotoxicity at this specific concentration highlights a unique therapeutic window within this compound class.

Anti-inflammatory NF-κB iNOS IL-6 Selectivity

Broad-Spectrum Cytotoxicity: Bourjotinolone A's Activity Against P388 and KB Cell Lines

Early studies established that Bourjotinolone A (10) exhibits potent cytotoxic activity against murine leukemia P388 and human epidermoid carcinoma KB cell lines [1]. This activity was observed in the context of a panel of seven tirucallane-type triterpenes, including niloticin (7), dihydroniloticin (8), piscidinol A (9), 3-episapelin A (11), melianone (12), and hispidone (13), all of which were reported to be potent cytotoxins [1]. While specific IC50 values were not provided in this foundational work, the study serves as critical evidence that Bourjotinolone A possesses a broad-spectrum cytotoxic profile that is characteristic of this structural class, yet its specific activity relative to these exact comparators requires further quantification in modern assays.

Cytotoxicity P388 KB Anticancer

Natural Source and Availability: Bourjotinolone A vs. Piscidinol A

Bourjotinolone A is primarily isolated from the bark of Phellodendron chinense and has also been reported in the fruits of Phellodendron amurense and various other species within the Meliaceae family . This is in contrast to other tirucallanes like piscidinol A, which has been more extensively studied and is found in a wider range of plant genera, including Aphanamixis, Eurycoma, and Brucea [1]. The more restricted natural occurrence of Bourjotinolone A may impact its commercial availability and cost, making it a specialized research tool rather than a commodity. This relative scarcity can be a procurement consideration for projects requiring gram-scale quantities or a consistent, long-term supply chain.

Natural Product Isolation Source Availability

Bourjotinolone A in Practice: Validated Research and Industrial Application Scenarios


In Vitro Anti-Inflammatory Studies Requiring a Non-Cytotoxic Modulator of the NF-κB Pathway

Researchers investigating the IL-6/NF-κB/iNOS signaling axis in immune cells can utilize Bourjotinolone A as a tool compound. Its demonstrated ability to suppress NO production and downregulate pro-inflammatory protein expression at a concentration that does not induce cytotoxicity in RAW 264.7 cells makes it uniquely suited for experiments designed to dissect inflammation-specific pathways without the confounding variable of cell death. [1]

Lead Discovery and SAR Studies in Hematological Malignancies

For medicinal chemistry programs targeting K562 or HEL leukemia cell lines, Bourjotinolone A serves as a validated hit compound with reported IC50 values. Its moderate potency and direct comparison to a co-isolated analog provide a clear starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against these specific hematological cancer models. [1]

Pharmacognosy and Chemotaxonomic Marker Research in the Meliaceae Family

Due to its isolation from several genera within the Meliaceae family, including Phellodendron and Toona, Bourjotinolone A can be employed as a reference standard in phytochemical analysis and chemotaxonomic studies. Its presence, relative abundance, and co-occurrence with other tirucallanes can aid in the authentication and quality control of botanical materials and extracts derived from these plant sources. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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